molecular formula C11H13N5O B1442635 1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone CAS No. 1306753-62-7

1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Cat. No. B1442635
M. Wt: 231.25 g/mol
InChI Key: OWIXQJADBQNYQI-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone, also known as DMAT, is a synthetic organic compound that has been studied extensively in the fields of chemistry, biochemistry, and pharmacology. DMAT is a relatively new compound and has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. DMAT has been studied in both in vitro and in vivo models, and has been found to be a promising therapeutic agent for a variety of diseases.

Scientific Research Applications

Antibacterial Applications

1,2,4-Triazole and its hybrids have been recognized for their potent antibacterial activity against Staphylococcus aureus, a notorious pathogen responsible for various infectious diseases. The structural features of these compounds, like their ability to inhibit critical enzymes such as DNA gyrase and topoisomerase IV, contribute to their effectiveness. The dual or multiple mechanisms of action of 1,2,4-triazole hybrids enhance their therapeutic potential against antibiotic-resistant strains of bacteria. Some 1,2,4-triazole hybrids, such as cefatrizine and radezolid, are already in clinical use, demonstrating the practical applications of this chemical class in combating bacterial infections (Li & Zhang, 2021).

Applications in Optical Sensing and Material Sciences

Pyrimidine derivatives, including those with 1,2,4-triazole structures, have a broad spectrum of applications ranging from optical sensors to various medicinal uses. Their unique chemical properties, like the ability to form coordination and hydrogen bonds, make them excellent candidates for sensing materials. The extensive biological and medicinal applications further underscore the versatility of these compounds in scientific research and practical applications (Jindal & Kaur, 2021).

Proton-Conducting Membranes in Fuel Cells

1,2,4-Triazole and its derivatives, especially those based on 1-vinyl-1,2,4-triazole, show promising properties for the development of proton-conducting membranes used in fuel cells. These materials significantly enhance the performance of electrolyte membranes by improving characteristics like thermal stability, mechanical strength, and ionic conductivity. Their unique physicochemical properties make them suitable for high-temperature applications and contribute to the advancement of fuel cell technology (Prozorova & Pozdnyakov, 2023).

Advancements in Drug Discovery

Triazole derivatives, including 1,2,4-triazoles, have been extensively explored for their pharmacological potentials. They exhibit a wide range of biological activities, making them a focal point in the search for new pharmaceuticals. The triazole core is considered a significant scaffold in medicinal chemistry due to its versatility and the breadth of biological activities it imparts to its derivatives, such as antimicrobial, anticancer, and anti-inflammatory properties (Verma et al., 2019).

properties

IUPAC Name

1-[7-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-8(17)9-6-12-11-13-7-14-16(11)10(9)4-5-15(2)3/h4-7H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIXQJADBQNYQI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N2C(=NC=N2)N=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(N2C(=NC=N2)N=C1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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